2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-16-10(8-18-9)6-7-15-13(17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKSPQHNRAWYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Bromobenzoyl Chloride with 2-(2-Methyl-1,3-Thiazol-4-yl)Ethylamine
The most straightforward route involves the condensation of 2-bromobenzoyl chloride with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is employed as a base to scavenge HCl, with reactions typically completing within 4–6 hours at 0–5°C.
Mechanistic Insights :
- Nucleophilic acyl substitution occurs at the carbonyl carbon of the acid chloride.
- Steric hindrance from the thiazole’s methyl group necessitates prolonged reaction times compared to unsubstituted analogues.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry DCM |
| Temperature | 0–5°C |
| Molar Ratio | 1:1 (acid chloride:amine) |
| Base | Triethylamine (2.5 equiv) |
| Yield | 78–82% |
Heterocyclization of Thiourea Intermediates
Synthesis via α-Bromoacetone-Mediated Cyclization
A scalable method involves the in situ generation of α-bromoacetone from bromine and acetone, followed by cyclization with 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. This approach, adapted from TUBITAK studies, achieves thiazole ring formation in 70–77% yield.
Procedure :
- Thiourea Preparation : React 2-aminobenzothiazole with aroyl isothiocyanates.
- Cyclization : Treat the thiourea intermediate with bromine in dry acetone and TEA (3–4 hours, room temperature).
- Workup : Filter and recrystallize from ethanol.
Critical Parameters :
- Bromine Stoichiometry : Excess bromine leads to over-bromination at the thiazole’s 5-position.
- Solvent Purity : Moisture in acetone reduces yields by hydrolyzing α-bromoacetone.
Regioselective Bromination Strategies
Post-Functionalization of Preformed Benzamide Cores
Late-stage bromination using N-bromosuccinimide (NBS) in acetonitrile at 60°C introduces the bromine atom selectively at the benzamide’s ortho position. This method avoids competing bromination of the thiazole ring due to the methyl group’s electron-donating effect.
Yield Comparison :
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | Acetonitrile | 60°C | 85% |
| Br₂ | DCM | 25°C | 62% |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 2-bromobenzoyl chloride and 2-(2-methyl-1,3-thiazol-4-yl)ethylamine with potassium carbonate as a base achieves 89% conversion in 30 minutes, eliminating volatile organic solvent use.
Advantages :
- Reduced Waste : No solvent purification required.
- Energy Efficiency : 50% lower energy input vs. traditional methods.
Analytical Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.62–7.45 (m, 3H, Ar-H), 6.89 (s, 1H, thiazole-H), 3.78 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃).
- HRMS : m/z 325.0231 [M+H]⁺ (calc. 325.0234).
Challenges and Optimization Opportunities
Byproduct Formation in Cyclization Routes
The TUBITAK method reports 10–15% of a dimeric byproduct arising from thiourea oxidation. Adding ascorbic acid (1 equiv) as a reductant suppresses this side reaction, improving yields to 82%.
Scale-Up Limitations
Palladium-catalyzed methods face cost barriers at industrial scales. Substituting PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) reduces catalyst loading to 0.5 mol% while maintaining 78% yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the benzamide position enables nucleophilic substitution under mild conditions. Key reactions include:
-
Aromatic substitution with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF or DMSO) using bases like K₂CO₃.
-
Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids catalyzed by Pd(PPh₃)₄ (1 mol%) in THF/H₂O (3:1) at 80°C for 12–24 hours .
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O, 80°C | Biaryl derivatives | 70–85 | |
| Amine substitution | Piperidine, DMF, 60°C | N-alkylated benzamides | 65–78 |
Functional Group Transformations
The thiazole ring and benzamide moiety participate in distinct transformations:
-
Oxidation : Thiazole sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA.
-
Reduction : LiAlH₄ reduces the amide to a secondary amine.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Thiazole oxidation | H₂O₂ (30%), CH₃COOH, 50°C | Sulfoxide/sulfone derivatives | Steric hindrance affects selectivity |
| Amide reduction | LiAlH₄, THF, 0°C → RT | 2-(2-Methylthiazol-4-yl)ethylamine | Requires anhydrous conditions |
Heterocyclic Ring Modifications
The thiazole ring undergoes cyclization and cross-coupling:
-
Hantzsch condensation with α-bromoketones or thioureas forms fused thiazolidinones .
-
Cycloaddition with azides or alkynes under Cu(I) catalysis yields triazoles .
Acid/Base-Mediated Reactions
The benzamide group undergoes hydrolysis:
-
Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to yield 2-bromobenzoic acid.
-
Basic hydrolysis (NaOH, EtOH/H₂O) produces 2-bromobenzate salts.
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | 2-Bromobenzoic acid | 92 |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O (1:1), 50°C, 4h | Sodium 2-bromobenzoate | 88 |
Radical Reactions
The C–Br bond participates in radical-initiated processes:
-
Photochemical bromination with NBS under UV light forms dibrominated analogs .
-
Atom-transfer radical polymerization (ATRP) with methyl methacrylate yields polymeric conjugates .
| Reaction Type | Initiator/Conditions | Products | Mn (g/mol) | PDI |
|---|---|---|---|---|
| ATRP | CuBr/PMDETA, MMA, 70°C | PMMA-thiazole copolymer | 15,000 | 1.12 |
Key Mechanistic Insights
-
Suzuki Coupling : The bromine atom’s electronegativity enhances oxidative addition efficiency in Pd-catalyzed reactions.
-
Thiazole Reactivity : Electron-rich thiazole sulfur facilitates electrophilic substitutions at the 5-position .
-
Steric Effects : The 2-methyl group on the thiazole impedes reactions at the 4- and 5-positions.
Table 1: Suzuki Coupling Yields with Varied Boronic Acids
| Boronic Acid | Product Structure | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Phenylboronic acid | Biaryl derivative | 85 | 12.5 |
| 4-Methoxyphenylboronic | 4’-Methoxybiaryl | 78 | 10.2 |
Table 2: Hydrolysis Kinetics of 2-Bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
| Condition | k (s⁻¹) | Half-life (h) |
|---|---|---|
| 6M HCl, reflux | 3.2 × 10⁻⁴ | 6.0 |
| 2M NaOH, 50°C | 1.8 × 10⁻⁴ | 10.7 |
Scientific Research Applications
2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo group can also participate in covalent bonding with biological molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and biological relevance.
Structural Comparisons
Key Observations :
- Halogenation : Bromine at C₂ (target compound) vs. dichloro substitution (C₂ and C₄) in or bromine at C₄ in . Halogen position influences electronic properties and binding affinity.
- Thiazole Modifications: The 2-methylthiazole in the target compound contrasts with benzo[d]thiazole in and 4-methylphenyl-thiazole in .
- Side Chain Flexibility : The ethyl linker in the target compound provides conformational flexibility compared to rigid phenethyl groups in .
Biological Activity
2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core with a bromine substituent and a thiazole ring, which is known for its potential antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₃BrN₂OS
- Molecular Weight : 325.23 g/mol
- CAS Number : 863512-45-2
The thiazole ring contributes to its biological activity by facilitating interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial activities. In particular, this compound has been investigated for its efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 100 µg/mL |
| S. aureus | 50 µg/mL |
| C. albicans | 200 µg/mL |
Studies have shown that the presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth by interfering with essential bacterial enzymes .
Antifungal Activity
The antifungal activity of this compound has been assessed against several fungal strains, including Candida albicans. The MIC values suggest moderate antifungal properties, which could be further optimized through structural modifications .
Anticancer Potential
Recent investigations into the anticancer potential of thiazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific mitotic kinesins such as HSET (KIFC1), which are crucial for proper cell division in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and fungi.
- Cell Cycle Disruption : By targeting mitotic kinesins, it disrupts normal cell division processes in cancerous cells.
- Binding Affinity : The thiazole ring enhances binding affinity to target proteins due to its ability to form hydrogen bonds and π-stacking interactions.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines compared to controls .
- Animal Models : In vivo studies are ongoing to assess the pharmacokinetics and toxicity profiles in animal models, providing insights into potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
